5-(3-bromophenyl)-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
5-(3-bromophenyl)-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes bromophenyl, hydroxy, isobutoxy, and morpholinyl groups
Preparation Methods
The synthesis of 5-(3-bromophenyl)-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route includes:
Formation of the bromophenyl group: This step involves the bromination of a phenyl ring using bromine or a brominating agent.
Introduction of the hydroxy group: This can be achieved through hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.
Attachment of the isobutoxy and methylbenzoyl groups: These groups can be introduced through esterification and Friedel-Crafts acylation reactions, respectively.
Incorporation of the morpholinyl group: This step involves the reaction of the intermediate compound with morpholine under appropriate conditions.
Cyclization to form the pyrrol-2-one ring: This final step involves intramolecular cyclization, often facilitated by heating or using a catalyst.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and automated systems.
Chemical Reactions Analysis
5-(3-bromophenyl)-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Esterification and Acylation: The isobutoxy and methylbenzoyl groups can undergo further esterification and acylation reactions.
Common reagents used in these reactions include bromine, hydrogen peroxide, osmium tetroxide, morpholine, potassium permanganate, chromium trioxide, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(3-bromophenyl)-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(3-bromophenyl)-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting gene expression: Influencing the expression of genes involved in various biological processes.
The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
5-(3-bromophenyl)-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one can be compared with similar compounds such as:
Benzamide, N-(4-bromophenyl)-3-methoxy-: This compound has a similar bromophenyl group but differs in the presence of a methoxy group instead of the hydroxy and isobutoxy groups.
4-bromophenyl 4-bromobenzoate: This compound contains a bromophenyl group but lacks the complex structure of the pyrrol-2-one ring.
Properties
Molecular Formula |
C29H35BrN2O5 |
---|---|
Molecular Weight |
571.5 g/mol |
IUPAC Name |
(4E)-5-(3-bromophenyl)-4-[hydroxy-[3-methyl-4-(2-methylpropoxy)phenyl]methylidene]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C29H35BrN2O5/c1-19(2)18-37-24-9-8-22(16-20(24)3)27(33)25-26(21-6-4-7-23(30)17-21)32(29(35)28(25)34)11-5-10-31-12-14-36-15-13-31/h4,6-9,16-17,19,26,33H,5,10-15,18H2,1-3H3/b27-25+ |
InChI Key |
QZLOSBAARXWCHR-IMVLJIQESA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC(=CC=C4)Br)/O)OCC(C)C |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC(=CC=C4)Br)O)OCC(C)C |
Origin of Product |
United States |
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